molecular formula C16H16Cl2N4O2 B10814303 OD36 hydrochloride

OD36 hydrochloride

Cat. No.: B10814303
M. Wt: 367.2 g/mol
InChI Key: VGOJZWODJXQKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of OD 36 hydrochloride involves the formation of a macrocyclic structure that efficiently binds to the ATP pocket of ALK2 kinase . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared through a series of organic synthesis steps involving the formation of pyrazolo and dioxadiazacyclohexadecine rings . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

OD 36 hydrochloride undergoes various chemical reactions, primarily focusing on its interaction with kinases. It is known to inhibit the phosphorylation of Smad1/5 induced by bone morphogenetic protein 6 (BMP-6) in KS483 cells . The compound also effectively blocks the activation of Smad1/5 and gene targets ID-1 and ID-3 in response to activin A . Common reagents used in these reactions include BMP-6 and activin A, with conditions involving specific concentrations and incubation times.

Comparison with Similar Compounds

OD 36 hydrochloride is unique in its high specificity and potency as a RIPK2 inhibitor. Similar compounds include other kinase inhibitors such as AZ7550, R-268712, and ALK2-IN-2 . These compounds also target kinases but may have different specificities and potencies. For example, AZ7550 inhibits IGF1R, while R-268712 is a specific inhibitor of activin receptor-like kinase 5 (ALK5) . OD 36 hydrochloride stands out due to its dual inhibition of RIPK2 and ALK2, making it a versatile tool in kinase research.

Properties

Molecular Formula

C16H16Cl2N4O2

Molecular Weight

367.2 g/mol

IUPAC Name

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene;hydrochloride

InChI

InChI=1S/C16H15ClN4O2.ClH/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21;/h1,3,7-10H,2,4-6H2,(H,18,20);1H

InChI Key

VGOJZWODJXQKMN-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl.Cl

Origin of Product

United States

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